
di-DTPA TL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-diethylenetriaminepentaacetic acid thallium (di-DTPA TL) is a hydrophilic bivalent hapten derived from diethylenetriaminepentaacetic acid (DTPA). It is primarily used in tumor research due to its ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of di-DTPA TL involves the conversion of thallium(I) to thallium(III) in the presence of diethylenetriaminepentaacetic acid. This can be achieved by using ozone and hydrochloric acid, followed by reaction with di-isopropyl ether . The final product is obtained by reacting the thallium(III) complex with diethylenetriaminepentaacetic acid in normal saline at room temperature for 0.5 hours .
Industrial Production Methods
Industrial production of this compound typically involves solid phase extraction techniques to separate thallium(I) and thallium(III) species. The thallium(III)-DTPA complex is selectively adsorbed onto an anion exchange resin and then eluted using a solution of hydrochloric acid and sulfur dioxide .
Analyse Chemischer Reaktionen
Types of Reactions
Di-DTPA TL undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with divalent and trivalent cations such as iron(III), copper(II), nickel(II), lead(II), zinc(II), iron(II), manganese(II), calcium(II), magnesium(II), and barium(II) .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid, sulfur dioxide, ozone, and di-isopropyl ether. The reactions are typically carried out under controlled conditions, such as room temperature and specific pH levels .
Major Products Formed
The major products formed from the reactions of this compound include stable metal complexes, which are used in various applications such as radioimmunotherapy and environmental monitoring .
Wissenschaftliche Forschungsanwendungen
Di-DTPA TL is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Tumor Research: This compound is used as a hydrophilic bivalent hapten in tumor research to study the biodistribution and pharmacokinetics of radiolabeled compounds.
Radioimmunotherapy: It is used in pretargeted radioimmunotherapy for optimizing the delivery of radiolabeled haptens to tumors.
Environmental Monitoring: This compound is used in the speciation and separation of thallium species in environmental samples.
Wirkmechanismus
Di-DTPA TL exerts its effects by forming stable complexes with metal ions. The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes. These complexes are then eliminated by glomerular filtration into the urine . This mechanism is particularly useful in the treatment of internal contamination with radionuclides.
Vergleich Mit ähnlichen Verbindungen
Di-DTPA TL is unique due to its hydrophilic nature and its ability to form stable bivalent complexes. Similar compounds include:
Diethylenetriaminepentaacetic acid (DTPA): A parent compound used in various applications, including nuclear medicine and advanced nuclear fuel reprocessing.
Pentetic Acid: Another derivative of DTPA used in medical imaging and for the decorporation of internally deposited radionuclides.
This compound stands out due to its specific application in tumor research and its ability to form stable complexes with a wide range of metal ions.
Eigenschaften
Molekularformel |
C43H65N9O22 |
|---|---|
Molekulargewicht |
1060.0 g/mol |
IUPAC-Name |
(2S)-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-2-[[(2S)-2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H65N9O22/c53-29-6-4-28(5-7-29)17-31(45-33(55)19-50(23-37(62)63)14-10-48(21-35(58)59)12-16-52(26-40(68)69)27-41(70)71)42(72)46-30(43(73)74)3-1-2-8-44-32(54)18-49(22-36(60)61)13-9-47(20-34(56)57)11-15-51(24-38(64)65)25-39(66)67/h4-7,30-31,53H,1-3,8-27H2,(H,44,54)(H,45,55)(H,46,72)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,73,74)/t30-,31-/m0/s1 |
InChI-Schlüssel |
UNVOLMGUPPQHLZ-CONSDPRKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


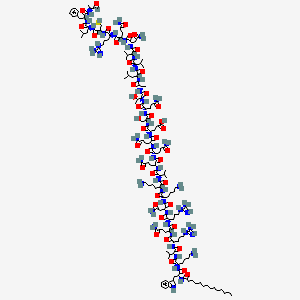


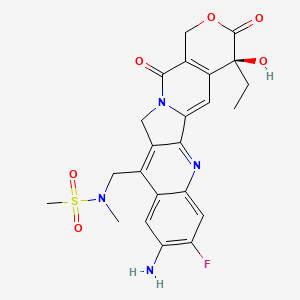


![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)

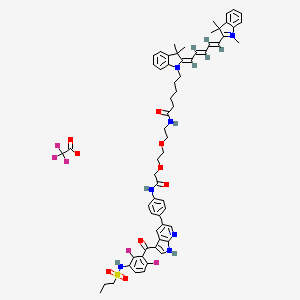
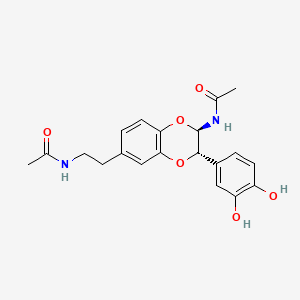
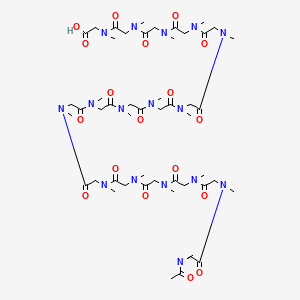
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

